

How to improve solubility of N-acetylhistidine in aqueous solutions.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: *B554824*

[Get Quote](#)

Technical Support Center: N-Acetylhistidine Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-acetylhistidine in aqueous solutions.

Troubleshooting Guide

Problem: N-acetylhistidine is not dissolving completely in water at the desired concentration.

Potential Cause	Suggested Solution
Concentration exceeds solubility limit	The aqueous solubility of N-acetyl-L-histidine monohydrate has been reported to be around 62.5 mg/mL, which can be achieved with the aid of sonication and warming. [1] An estimated solubility at 25°C is approximately 11.4 mg/mL. [2] If your target concentration is higher, the solution may be supersaturated.
Slow dissolution rate	Gentle heating (e.g., to 60°C) and ultrasonication can significantly accelerate the dissolution process. [1]
Suboptimal pH	The solubility of amino acid derivatives like N-acetylhistidine is often pH-dependent. Adjusting the pH of the solution may enhance solubility. For its parent amino acid, L-histidine, solubility is lowest near its isoelectric point and increases in more acidic or basic conditions. A similar trend is expected for N-acetylhistidine.
Precipitation upon standing	If the solution was prepared at an elevated temperature, it might precipitate as it cools to room temperature. Maintain a slightly elevated temperature or consider using co-solvents to stabilize the solution.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of N-acetylhistidine?

The reported aqueous solubility of N-acetyl-L-histidine monohydrate can vary. One source indicates a solubility of 62.5 mg/mL can be achieved with warming to 60°C and ultrasonication. [\[1\]](#) Another source provides an estimated water solubility of 11,360 mg/L (11.4 mg/mL) at 25°C. [\[2\]](#) It is recommended to experimentally determine the solubility for your specific application and lot of material.

2. How does pH affect the solubility of N-acetylhistidine?

While specific data for the solubility of N-acetylhistidine across a pH range is not readily available, the behavior of its parent amino acid, L-histidine, provides guidance. The solubility of L-histidine is significantly influenced by pH, exhibiting its lowest solubility near its isoelectric point ($\text{pI} \approx 7.6$). Moving the pH away from the pI , either to more acidic or more basic conditions, increases its solubility. A similar pH-dependent solubility profile is anticipated for N-acetylhistidine.

3. How does temperature impact the solubility of N-acetylhistidine?

Increasing the temperature generally enhances the aqueous solubility of N-acetylhistidine.^[1] For instance, heating the solution to 60°C can aid in dissolving the compound.^[1] For the parent compound, L-histidine, solubility in water has been shown to increase with temperature.

4. Can I use co-solvents to improve the solubility of N-acetylhistidine?

Yes, co-solvents can be effective in increasing the solubility of N-acetylhistidine, particularly for in vivo studies. Common co-solvents include Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween-80.^[1] For example, a clear solution of at least 2 mg/mL can be prepared in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1] N-acetylhistidine is also soluble in DMSO, with a reported solubility of 20 mg/mL with the aid of ultrasonication.^[1]

5. Are there other excipients that can enhance the solubility of N-acetylhistidine?

Cyclodextrins are known to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. A protocol for an in vivo formulation of N-acetylhistidine suggests using a 20% solution of sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline, which can achieve a concentration of at least 2 mg/mL.^[1]

6. Is there a difference in solubility between N-acetylhistidine and its salt forms?

While specific data for N-acetylhistidine hydrochloride is not available, forming a salt is a common strategy to enhance the aqueous solubility of ionizable compounds. For example, L-histidine is often used as its hydrochloride salt to improve its solubility and handling properties.

It is plausible that a salt form of N-acetylhistidine, such as the hydrochloride salt, would exhibit higher aqueous solubility compared to the free acid form.

Quantitative Data Summary

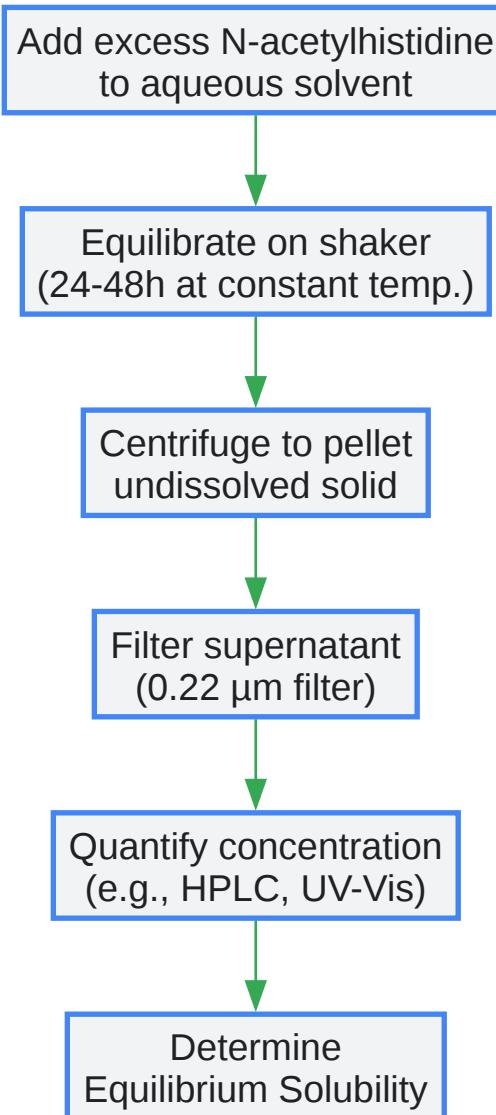
Solvent/Condition	Reported Solubility	Reference
Water (with ultrasonication and heating to 60°C)	62.5 mg/mL	[1]
Water (estimated at 25°C)	11.4 mg/mL	[2]
DMSO (with ultrasonication)	20 mg/mL	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2 mg/mL (clear solution)	[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2 mg/mL (clear solution)	[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility of N-Acetylhistidine

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

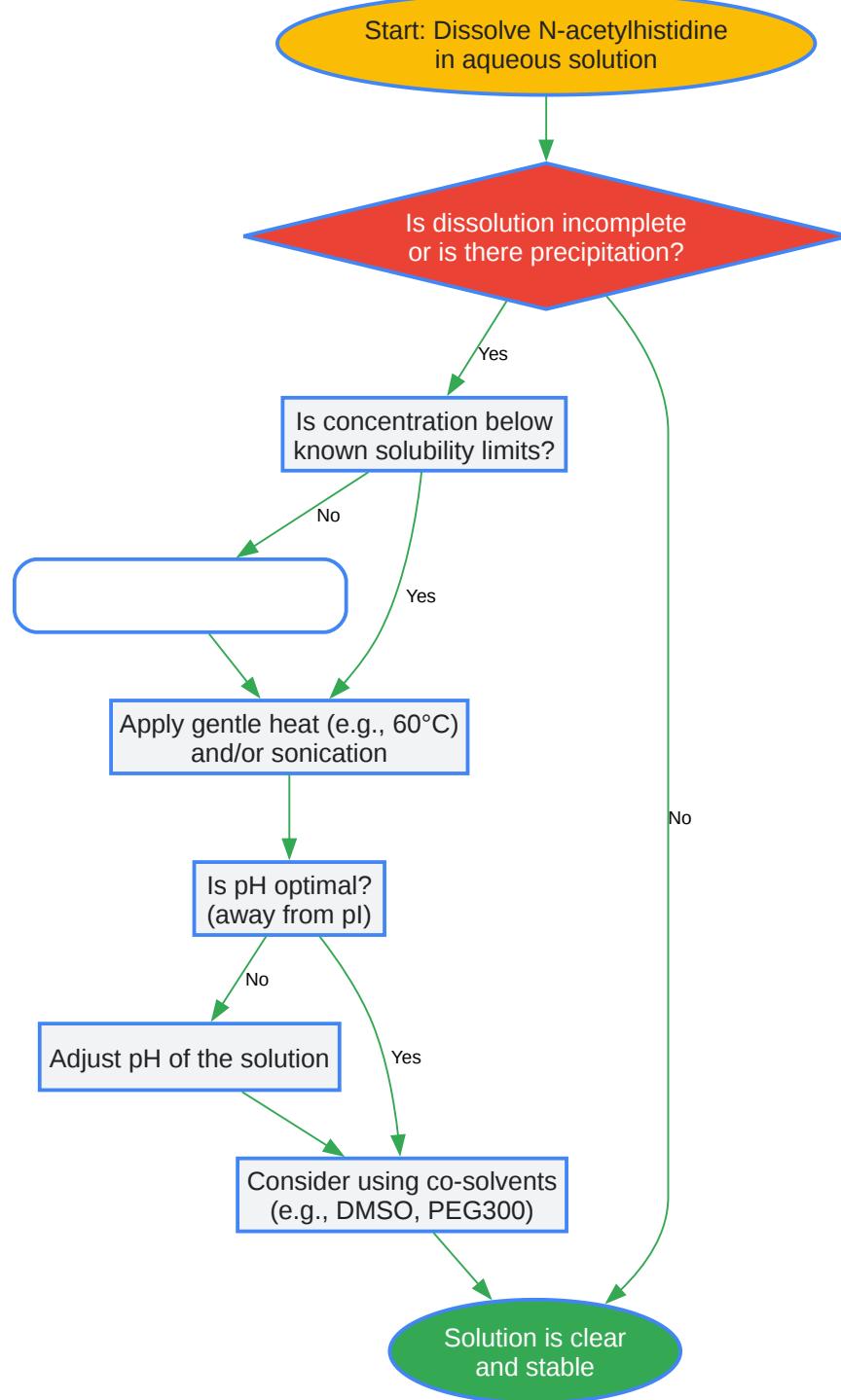
Materials:


- N-acetylhistidine
- Purified water (or desired aqueous buffer)
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge

- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Add an excess amount of N-acetylhistidine to a vial containing a known volume of the aqueous solvent.
- Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to pellet the remaining solid.
- Carefully withdraw an aliquot of the supernatant.
- Filter the supernatant using a 0.22 μm syringe filter to remove any remaining solid particles.
- Quantify the concentration of N-acetylhistidine in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Prepare a standard curve with known concentrations of N-acetylhistidine to determine the concentration of the saturated solution.


Workflow for Determining Equilibrium Solubility

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the equilibrium solubility of N-acetylhistidine.

Visualizations

Troubleshooting Workflow for N-Acetylhistidine Dissolution

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting N-acetylhistidine solubility issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [How to improve solubility of N-acetylhistidine in aqueous solutions.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554824#how-to-improve-solubility-of-n-acetylhistidine-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com